2-(Methoxymethoxy)ethanamine

Description

Historical Context and Evolution of Research on Ethanamine Derivatives

The study of ethanamine derivatives has a rich history rooted in the broader field of organic chemistry. Ethanamines, characterized by an ethyl group attached to an amino group, are fundamental components of many biologically active molecules and synthetic materials. Early research focused on understanding their basic reactivity and properties.

Over the decades, the focus has expanded to include more complex derivatives with diverse functional groups. This evolution has been driven by the need for novel compounds with specific properties for applications in medicine, materials science, and catalysis. The introduction of moieties like the methoxymethyl ether group, as seen in 2-(methoxymethoxy)ethanamine, represents a strategic approach to modify the parent ethanamine structure, thereby fine-tuning its chemical and physical characteristics. Research into related compounds, such as azulene (B44059) analogs of biologically active amines and other ethanamine derivatives, has further broadened the understanding and application of this class of compounds. oup.com

Structural Characteristics and Functional Group Analysis within the Framework of Organic Chemistry

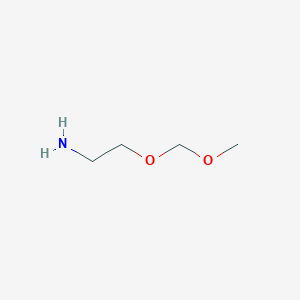

The structure of this compound, with the chemical formula C4H11NO2, is defined by a central ethanamine core. uni.lu One of the hydrogens on the amino group is replaced by a methoxymethoxy group (-OCH2OCH3). This functional group is an acetal (B89532), which is known for its role as a protecting group for alcohols in organic synthesis.

The key functional groups in this compound are the primary amine (-NH2) and the methoxymethyl ether (-OCH2OCH3). savemyexams.com The amine group is basic and nucleophilic, making it a reactive site for a variety of chemical transformations. The ether linkage introduces polarity and can influence the solubility of the molecule. The methoxymethyl group itself is relatively stable under basic and nucleophilic conditions but can be cleaved under acidic conditions, a property that is exploited in its use as a protecting group.

Table 1: Structural and Physical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C4H11NO2 | 105.14 | Amine, Ether |

| 2-(2-Methoxyethoxy)ethanamine (B1677425) | C5H13NO2 | 119.16 nih.gov | Amine, Ether |

| Tris[2-(2-methoxyethoxy)ethyl]amine | C15H33NO6 | 323.43 sigmaaldrich.com | Tertiary Amine, Ether |

Significance as a Foundation for Advanced Molecular Design and Chemical Transformations

The bifunctional nature of this compound makes it a valuable synthon, or building block, in organic synthesis. The primary amine can be readily modified through reactions such as acylation, alkylation, and Schiff base formation. This allows for the introduction of a wide range of other molecular fragments.

Current Gaps and Future Directions in Fundamental Chemical Research

Despite its utility, there are still areas where our understanding of the fundamental chemistry of this compound could be expanded. A significant portion of the available information comes from patents, which often focus on specific applications rather than a comprehensive exploration of the compound's reactivity. uni.lu

Future research could delve deeper into the following areas:

Detailed Mechanistic Studies: A more thorough investigation of the reaction mechanisms involving this compound could lead to the development of more efficient and selective synthetic methods.

Exploration of Novel Reactions: Investigating the reactivity of this compound under a wider range of reaction conditions could uncover new and unexpected chemical transformations.

Development of New Catalytic Systems: Designing catalysts that can selectively activate specific bonds within the this compound molecule would open up new avenues for its application.

Computational Modeling: Theoretical studies could provide valuable insights into the compound's electronic structure and reactivity, guiding future experimental work. d-nb.info

By addressing these gaps, the scientific community can further unlock the potential of this compound as a versatile tool in the ongoing quest for new and improved chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-6-4-7-3-2-5/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJMFCAWGKNEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxymethoxy Ethanamine

Established Reaction Pathways for Primary Amine Formation

Traditional methods for synthesizing primary amines have been widely adapted and optimized. These pathways, including nucleophilic substitution, reductive amination, and multi-step alkylations, offer reliable routes to compounds like 2-(Methoxymethoxy)ethanamine, each with distinct advantages and considerations.

Nucleophilic Substitution Reactions with Halogenated Precursors

A foundational method for amine synthesis is the nucleophilic substitution (Sɴ2) reaction, where a nitrogen-containing nucleophile displaces a halide from an alkyl halide. fiveable.mepressbooks.pub For the synthesis of this compound, this would involve a precursor such as 1-halo-2-(methoxymethoxy)ethane.

Direct alkylation of ammonia (B1221849) is a straightforward approach. wikipedia.org However, a significant drawback is the potential for overalkylation. The primary amine product is itself a nucleophile and can compete with ammonia to react with the alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. pressbooks.pubwikipedia.org Controlling stoichiometry and reaction conditions is crucial but can be challenging.

To circumvent the issue of overalkylation, alternative nitrogen nucleophiles can be employed in a two-step process. One effective method uses sodium azide (B81097) (NaN₃) to displace the halide, forming a non-nucleophilic alkyl azide. pressbooks.publibretexts.org This intermediate is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.melibretexts.org This approach provides a much cleaner route to the desired primary amine.

Table 1: Nucleophilic Substitution Strategies for Primary Amine Synthesis

| Method | Nucleophile | Precursor Example | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Alkylation | Ammonia (NH₃) | 1-chloro-2-(methoxymethoxy)ethane | Ammonium Salt | Simple, direct | Prone to overalkylation, product mixtures |

Reductive Amination Strategies for this compound Precursors

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orgacsgcipr.org This process involves the reaction of an aldehyde or ketone with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org

For the synthesis of this compound, the required precursor would be (methoxymethoxy)acetaldehyde. The reaction proceeds in two main steps:

Imine Formation: The carbonyl group of the aldehyde reacts with ammonia in a nucleophilic addition-elimination reaction to form a hemiaminal, which then dehydrates to yield an imine. fiveable.me

Reduction: The imine intermediate is reduced to the primary amine. fiveable.me

A key advantage of this method is that it can often be performed as a one-pot reaction. wikipedia.org The choice of reducing agent is critical for the success of a direct reductive amination, as it must selectively reduce the imine intermediate over the starting carbonyl compound. nih.gov Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than NaBH₄ and show this desired selectivity. acsgcipr.orgnih.gov Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Ni, Pd, Pt) is another effective reduction method. wikipedia.orgacsgcipr.org

Recent advancements have focused on developing more sustainable catalysts, including those based on earth-abundant metals like iron and cobalt, which can operate under milder conditions. nih.govresearchgate.net

Multi-Step Alkylation Approaches for Amine Synthesis

To achieve high selectivity for primary amines and avoid the pitfalls of direct alkylation with ammonia, multi-step sequences are often employed. These methods use nitrogen-containing reagents that allow for a single, controlled alkylation event.

The Gabriel Synthesis is a classic and robust method for preparing primary amines from alkyl halides. pressbooks.pub This process utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion acts as a nucleophile, attacking the alkyl halide (e.g., 1-bromo-2-(methoxymethoxy)ethane) in an Sɴ2 reaction. The resulting N-alkylphthalimide is a stable intermediate that does not undergo further alkylation. libretexts.org The final primary amine is then liberated by hydrolysis (typically under basic conditions with hydrazine) or acidic hydrolysis of the phthalimide group. libretexts.org

Another effective multi-step approach involves the reduction of nitriles. An alkyl halide can be converted to a primary amine with the addition of one carbon atom through a two-step sequence:

Sɴ2 displacement of the halide with sodium cyanide (NaCN) to form a nitrile.

Reduction of the nitrile to the primary amine using a strong reducing agent like LiAlH₄ or catalytic hydrogenation. pressbooks.pub

To synthesize this compound without adding a carbon atom, one could start with (methoxymethoxy)acetonitrile and reduce it to the target amine.

Exploration of Novel Synthetic Approaches and Reagents

The field of amine synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methodologies. Novel catalysts and reaction concepts offer promising alternatives to traditional pathways.

One area of intense research is the development of catalysts based on abundant and inexpensive 3d metals. Homogeneous nickel-based catalysts, for instance, have been shown to be effective for the reductive amination of carbonyl compounds with ammonia and for the hydrogenation of nitro compounds, providing access to a wide range of primary amines. rsc.org Similarly, nanostructured cobalt and iron catalysts have been developed for reductive amination, operating under very mild conditions (e.g., 50 °C and 10 bar H₂) and outperforming some noble metal catalysts. nih.govresearchgate.net

Catalytic "hydrogen-borrowing" or "hydrogen autotransfer" from alcohols represents another innovative approach. acs.org This method allows for the direct synthesis of primary amines from the corresponding alcohols (e.g., 2-(methoxymethoxy)ethanol) and ammonia, using a catalyst to facilitate the dehydrogenation of the alcohol to an intermediate aldehyde, which then undergoes reductive amination. The hydrogen for the reduction step is temporarily "borrowed" from the starting alcohol. This process is highly atom-economical. acs.org

Enzymatic methods are also emerging as a green alternative for amine synthesis. While less common for simple amines, enzymes like D-amino acid oxidase have been used to create imines from primary amines, which are key intermediates in many synthetic routes. mdpi.com Biocatalysts such as imine reductases are also being investigated for their high selectivity in producing chiral amines. wikipedia.org

Mechanistic Studies of this compound Synthesis Reactions

Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing conditions and improving yields and selectivity.

Catalytic Hydrogenation Mechanisms and Stereochemical Considerations

Catalytic hydrogenation is a key step in several synthetic routes to this compound, including the reduction of nitriles (from (methoxymethoxy)acetonitrile) or amides (from (methoxymethoxy)acetamide). The reaction is typically performed with H₂ gas in the presence of a heterogeneous or homogeneous metal catalyst. acsgcipr.orgwikipedia.org

The generally accepted Horiuti-Polanyi mechanism for heterogeneous catalysis on a metal surface involves several key steps:

Adsorption of the unsaturated substrate (e.g., the C≡N group of a nitrile) onto the catalyst surface.

Dissociation of molecular hydrogen (H₂) into atomic hydrogen on the metal surface.

Stepwise addition of hydrogen atoms to the substrate. wikipedia.org

For nitrile hydrogenation, the reaction proceeds via an imine intermediate. The nitrile is first reduced to an imine, which is then further reduced to the primary amine. elsevierpure.comresearchgate.net A common side reaction is the condensation of the primary amine product with the intermediate imine, which can lead to the formation of secondary amines after further reduction. researchgate.netacs.org This can be suppressed by adding ammonia to the reaction mixture or by using catalysts that favor the primary amine pathway. rsc.org

Homogeneous catalysts, often based on ruthenium, rhodium, or iridium, operate through different mechanisms involving soluble metal-hydride complexes. acs.org These catalysts can offer higher selectivity under milder conditions compared to traditional heterogeneous systems. acsgcipr.org

While this compound is an achiral molecule, stereochemical considerations are paramount in modern organic synthesis. In cases where a chiral amine is desired, asymmetric catalytic hydrogenation of a prochiral imine is a powerful technique. wikipedia.org This is achieved using a chiral catalyst, often a rhodium or iridium complex with chiral phosphine (B1218219) ligands, which creates a chiral environment for the hydrogenation, leading to one enantiomer of the product in excess. wikipedia.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-halo-2-(methoxymethoxy)ethane |

| 1-chloro-2-(methoxymethoxy)ethane |

| 1-bromo-2-(methoxymethoxy)ethane |

| Ammonia |

| Sodium azide |

| Lithium aluminum hydride |

| 1-azido-2-(methoxymethoxy)ethane |

| (Methoxymethoxy)acetaldehyde |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Sodium borohydride |

| Potassium phthalimide |

| N-alkylphthalimide |

| Hydrazine |

| Sodium cyanide |

| (Methoxymethoxy)acetonitrile |

| 2-(Methoxymethoxy)ethanol |

Role of Phase-Transfer Catalysis in Enhancing Synthetic Efficiency

Phase-transfer catalysis (PTC) represents a significant advancement in synthetic organic chemistry, offering a powerful tool for reactions involving reagents located in separate, immiscible phases. theaic.org This methodology is particularly relevant for the synthesis of compounds like this compound, which can be formed through the N-alkylation of ethanolamine (B43304) or a related precursor. Such reactions often involve an organic substrate and an inorganic base, which are typically insoluble in each other's phases. PTC effectively overcomes this barrier, enhancing reaction rates, improving yields, and promoting greener chemical processes. acsgcipr.orgresearchgate.net

The fundamental principle of PTC involves a catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, which facilitates the transfer of a reactant from one phase (commonly aqueous) to another (commonly organic) where the reaction occurs. tcichemicals.com In the context of synthesizing this compound, an inorganic base (e.g., sodium hydroxide) in an aqueous phase can deprotonate the ethanolamine. The phase-transfer catalyst then forms an ion pair with the resulting anion, shuttling it into the organic phase containing the methoxymethylating agent. This continuous transfer accelerates the reaction, which would otherwise be limited by the slow reaction rate at the phase interface. theaic.org

The advantages of employing PTC in this synthesis are manifold:

Increased Reaction Rates: By bringing the reactants together in a single phase, PTC dramatically increases the frequency of molecular collisions, leading to faster reaction times compared to heterogeneous reaction mixtures.

Milder Reaction Conditions: The enhanced reactivity often allows syntheses to be conducted at lower temperatures and pressures, reducing energy consumption and minimizing the formation of degradation byproducts. theaic.org

Improved Yields and Selectivity: PTC can lead to higher conversions and yields by ensuring the efficient use of reactants. It can also enhance selectivity, for instance, by favoring mono-alkylation over di-alkylation in amine syntheses. medcraveonline.com

Enhanced Green Chemistry Profile: The technique often eliminates the need for expensive, toxic, or anhydrous polar apathetic solvents like DMSO or DMF. tcichemicals.com Instead, less hazardous and inexpensive nonpolar solvents can be used in a biphasic system with water. Furthermore, PTC allows for the use of simple, inexpensive inorganic bases like sodium hydroxide (B78521) or potassium carbonate. acsgcipr.org

Commonly used phase-transfer catalysts in N-alkylation reactions include tetralkylammonium salts such as Tetrabutylammonium bromide (TBAB). theaic.orgmedcraveonline.com The efficiency of the catalyst is influenced by its structure, particularly the lipophilicity of the alkyl groups, which affects its solubility in the organic phase. acsgcipr.org

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of various reaction conditions. A systematic approach to refining parameters such as reactant stoichiometry, temperature, catalyst selection, and solvent choice is crucial for maximizing the formation of the desired product while minimizing side reactions, such as the formation of N,N-dialkylated byproducts. chemrxiv.orgchemrxiv.org

Key Parameters for Optimization:

Reactant Stoichiometry: The molar ratio of the amine substrate to the alkylating agent is a critical factor in controlling the degree of alkylation. In the synthesis of mono-N-alkylated ethanolamines, using a significant excess of the starting amine can effectively suppress the formation of the di-alkylated product. medcraveonline.com For instance, a reactant ratio of 5:1 (ethanolamine to alkylating agent) has been shown to achieve high selectivity for the mono-alkylated product in similar systems. medcraveonline.com

Temperature: Reaction temperature directly influences the rate of reaction. While higher temperatures can accelerate product formation, they can also promote undesirable side reactions or decomposition of reactants and products. haoyuechemical.com The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. For many N-alkylation reactions under PTC conditions, moderate temperatures, such as 60-90°C, are often effective. medcraveonline.com

Catalyst Selection and Concentration: The choice of phase-transfer catalyst and its concentration are pivotal. Catalysts like Tetrabutylammonium bromide (TBAB) are effective, but their efficiency can vary based on the specific reactants and solvent system. The catalyst loading is typically kept low (e.g., 1-10 mol%) to ensure it is catalytic and to simplify purification.

Solvent System: The nature of the organic solvent in a biphasic PTC system can impact reaction efficiency. Solvents like toluene (B28343) or dichloromethane (B109758) are common choices. The ideal solvent should have good solubility for the organic reactant and the catalyst-anion ion pair but be immiscible with the aqueous phase.

Base Concentration: The concentration of the aqueous base (e.g., NaOH) must be sufficient to deprotonate the amine substrate effectively, driving the formation of the nucleophile that participates in the alkylation.

The interplay of these parameters necessitates a methodical approach to optimization, often involving screening experiments where one condition is varied while others are held constant. The following table illustrates a hypothetical optimization study for the synthesis of this compound.

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Amine:Alkylating Agent Ratio | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) | Selectivity (Mono-/Di-) |

|---|---|---|---|---|---|---|

| 1 | 1:1.2 | TBAB (5) | 60 | Toluene | 55 | 70:30 |

| 2 | 3:1 | TBAB (5) | 60 | Toluene | 78 | 92:8 |

| 3 | 5:1 | TBAB (5) | 60 | Toluene | 85 | >98:2 |

| 4 | 5:1 | TBAB (5) | 85 | Toluene | 92 | >98:2 |

| 5 | 5:1 | None | 85 | Toluene | <5 | - |

| 6 | 5:1 | TBAB (5) | 85 | Dichloromethane | 89 | >98:2 |

This systematic optimization process is essential for developing a robust, efficient, and scalable synthetic route to this compound. haoyuechemical.com

Chemical Reactivity and Derivatization of 2 Methoxymethoxy Ethanamine

Reactivity of the Amine Functionality

The primary amine group in 2-(Methoxymethoxy)ethanamine is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or nitrogen-acyl bonds. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

N-Alkylation Reactions for Higher Amine Generation

The nitrogen atom in this compound can be alkylated to generate secondary and tertiary amines. This transformation is typically achieved through nucleophilic substitution reactions with alkyl halides. The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide. amazonaws.comwikipedia.org

The degree of alkylation can be controlled by the stoichiometry of the reactants. Using an excess of the primary amine favors mono-alkylation, resulting in the formation of a secondary amine. Conversely, using an excess of the alkylating agent can lead to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org

Table 1: Examples of N-Alkylation Reactions of Primary Amines

| Amine | Alkylating Agent | Product |

| Primary Amine (e.g., this compound) | Alkyl Halide (R-X) | Secondary Amine (R-NH-CH₂CH₂OMOM) |

| Primary Amine (e.g., this compound) | 2 eq. Alkyl Halide (R-X) | Tertiary Amine (R₂N-CH₂CH₂OMOM) |

Note: R represents an alkyl group and X represents a halogen.

Acylation Reactions and Amide Bond Formation

The primary amine of this compound readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide bonds. crunchchemistry.co.uklibretexts.org This acylation reaction is a cornerstone of organic synthesis, enabling the construction of peptides and other complex molecules. nih.gov

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). crunchchemistry.co.uk The resulting amides are generally less basic and less nucleophilic than the parent amine.

Table 2: Common Acylating Agents for Amine Acylation

| Acylating Agent | Leaving Group |

| Acyl Chloride (RCOCl) | Chloride (Cl⁻) |

| Acid Anhydride ((RCO)₂O) | Carboxylate (RCOO⁻) |

Note: R represents an organic substituent.

Condensation Reactions with Carbonyl Compounds

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comlumenlearning.commasterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the carbon-nitrogen double bond is a reversible process and is typically favored by the removal of water from the reaction mixture. libretexts.org

The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. chemistrysteps.comlibretexts.org

Table 3: General Scheme of Imine Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R'CHO) | Imine (R'CH=N-CH₂CH₂OMOM) |

| This compound | Ketone (R'R''CO) | Imine (R'R''C=N-CH₂CH₂OMOM) |

Note: R', R'' represent organic substituents.

Transformations Involving the Methoxymethoxy Ether Moiety

The methoxymethoxy (MOM) group in this compound is a widely used protecting group for alcohols and, in this case, the hydroxyl group of ethanolamine (B43304) from which the compound is derived. Its stability under various reaction conditions and its selective removal make it a valuable tool in multi-step synthesis.

Methoxymethoxy Group as a Temporary Protecting Group in Multi-Step Synthesis

In a synthetic sequence, the MOM group can be used to mask the hydroxyl functionality of the ethanolamine backbone while chemical transformations are carried out on the amine group. This strategy prevents unwanted side reactions at the hydroxyl position. Once the desired modifications on the amine are complete, the MOM group can be removed to reveal the free hydroxyl group.

Selective Cleavage Strategies for the Methoxymethoxy Group

The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. researchgate.net The removal of the MOM group is typically achieved by treatment with an acid in the presence of a protic solvent like water or an alcohol.

Common reagents and conditions for the cleavage of MOM ethers include:

Aqueous acid: Dilute hydrochloric acid or sulfuric acid in a water/organic solvent mixture.

Lewis acids: Boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) iodide (TMSI).

The selective cleavage of the MOM group in the presence of other acid-labile functionalities can be challenging and often requires careful optimization of reaction conditions.

Table 4: Common Reagents for MOM Group Cleavage

| Reagent | Conditions |

| Hydrochloric Acid (HCl) | Aqueous solution |

| Sulfuric Acid (H₂SO₄) | Aqueous solution |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Aprotic solvent |

| Trimethylsilyl Iodide (TMSI) | Aprotic solvent |

Investigations into Structure-Reactivity Relationships

While specific structure-reactivity relationship (SAR) studies for this compound are not extensively documented in the literature, we can deduce certain relationships based on the fundamental principles of organic chemistry and SAR studies of related molecules like phenethylamines. nih.govnih.gov

The reactivity of this compound is governed by the electronic and steric effects of its constituent parts:

Amine Group: The primary amine is a nucleophilic center and a weak base. Its reactivity can be modulated by N-alkylation or N-acylation. Such derivatization would decrease its nucleophilicity and basicity.

Ether Linkage: The MOM ether is relatively stable under neutral and basic conditions but labile to acid. adichemistry.com The rate of cleavage is dependent on the stability of the carbocation intermediate formed during the reaction.

Ethyl Linker: The two-carbon chain separating the amine and the ether group provides flexibility and influences the potential for intramolecular interactions.

Influence of the Methoxymethyl Group on Amine Reactivity:

The methoxymethyl group is electronically withdrawing to a small extent, which might slightly decrease the basicity and nucleophilicity of the distal amine group compared to ethanolamine itself. However, this effect is generally considered to be minimal due to the separation by two sigma bonds.

Influence of the Amino Group on Ether Cleavage:

The primary amino group can act as an internal base, potentially neutralizing catalytic amounts of acid and thus inhibiting the cleavage of the MOM ether. Therefore, as mentioned, super-stoichiometric amounts of acid may be necessary. In some cases, intramolecular catalysis could be envisioned, where the protonated amine facilitates the delivery of a proton to the ether oxygen, although this is speculative without experimental evidence.

Derivatization of the amine group would alter the structure and, consequently, the reactivity of the molecule. For instance, conversion of the amine to an amide would significantly reduce its basicity and could allow for selective reactions at the ether linkage under conditions that would otherwise be complicated by the presence of the free amine.

Role of 2 Methoxymethoxy Ethanamine As a Synthetic Building Block and Intermediate

Construction of Complex Organic Architectures

The inherent functionalities of 2-(Methoxymethoxy)ethanamine make it a suitable candidate for the construction of intricate organic molecules, particularly those containing nitrogen and oxygen heteroatoms. The primary amine can serve as a key reaction site for the introduction of diverse molecular fragments.

For instance, in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, the amine group of a molecule like this compound could react with diketones, diesters, or other electrophilic partners to form nitrogen-containing rings such as pyrroles, pyrazines, or benzodiazepines. nih.govnih.govmsesupplies.commdpi.combeilstein-journals.org The methoxymethyl ether would remain intact during these transformations, available for subsequent deprotection and further functionalization.

The utility of similar amino ether building blocks is well-established. For example, 2-(2-methoxyethoxy)ethanamine (B1677425) has been noted for its potential in the synthesis of nucleoside analogs. nbinno.com Furthermore, the synthesis of Carvedilol, a cardiovascular drug, utilizes 2-(2-methoxyphenoxy)ethanamine as a key intermediate to introduce the side chain to the carbazole (B46965) core. nih.gov These examples highlight the role of such bifunctional molecules in building complex and biologically active scaffolds.

Table 1: Potential Reactions for Incorporating this compound into Complex Architectures

| Reaction Type | Reactant | Potential Product |

| Reductive Amination | Aldehyde or Ketone | Secondary or Tertiary Amine |

| Amide Coupling | Carboxylic Acid or Acyl Chloride | Amide |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

| Pictet-Spengler Reaction | Aldehyde | Tetrahydroisoquinoline |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Substituted Pyrrole |

Utilization in Multi-Step Convergent and Divergent Synthesis

The distinct reactivity of the amine and the protected hydroxyl group in this compound allows for its strategic implementation in both convergent and divergent synthetic plans.

Convergent Synthesis:

Divergent Synthesis:

Conversely, in a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. This compound can serve as such a scaffold. The primary amine can be reacted with a variety of electrophiles to create a diverse set of amides, sulfonamides, or secondary amines. Subsequently, the MOM group can be removed to expose the hydroxyl group, which can then be subjected to another round of diverse reactions (e.g., esterification with various carboxylic acids). This approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. The development of DNA-encoded chemical libraries (DELs) often relies on such bifunctional building blocks to create vast numbers of unique compounds. enamine.net

Design and Synthesis of Chemically Diverse Analogues and Derivatives

The structure of this compound provides a template for the design and synthesis of a wide array of analogues and derivatives with potentially interesting chemical and biological properties. enamine.net The generation of such chemical libraries is a cornerstone of modern drug discovery. nih.gov

By modifying the core structure, new building blocks with altered steric and electronic properties can be created. For instance, substitution on the carbon backbone or replacement of the methoxymethyl group with other protecting groups could fine-tune the reactivity and physical properties of the molecule.

Table 2: Examples of Potential Analogues and Derivatives of this compound

| Derivative Class | Synthetic Modification | Potential Application |

| N-Alkyl/N-Aryl Derivatives | Reaction of the amine with alkyl or aryl halides | Modulating basicity and lipophilicity |

| Amides and Sulfonamides | Acylation or sulfonylation of the amine | Introduction of diverse functional groups for SAR studies |

| Ureas and Thioureas | Reaction with isocyanates or isothiocyanates | Building blocks for hydrogen-bonding interactions in biological targets |

| Deprotected Alcohol and its Esters/Ethers | Cleavage of the MOM ether followed by esterification or etherification | Creating compounds with varied polarity and metabolic stability |

The synthesis of such derivatives allows for the exploration of chemical space and the optimization of properties for specific applications, for instance, as ligands for biological targets or as monomers for novel polymers. The ability to systematically modify the structure is a key advantage of using such a versatile building block.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(Methoxymethoxy)ethanamine, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of this compound (CH₃-O-CH₂-O-CH₂-CH₂-NH₂) suggests five distinct proton environments. The integration of the signals would correspond to the number of protons in each environment (3:2:2:2:2). The splitting patterns, governed by the n+1 rule, arise from spin-spin coupling with protons on adjacent carbons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | ~1.0-2.5 (broad singlet) | s (broad) | 2H |

| -CH₂-NH₂ | ~2.8-3.0 | t | 2H |

| -O-CH₂-CH₂- | ~3.6-3.8 | t | 2H |

| -O-CH₂-O- | ~4.6-4.8 | s | 2H |

| CH₃-O- | ~3.3-3.5 | s | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen appearing further downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-NH₂ | ~40-45 |

| -O-CH₂-CH₂- | ~70-75 |

| -O-CH₂-O- | ~95-100 |

| CH₃-O- | ~55-60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the primary amine (-NH₂) and ether (C-O-C) functionalities. The primary amine group is typically identified by N-H stretching vibrations. Aliphatic C-H stretching and bending vibrations are also expected.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) | Medium |

| Primary Amine (N-H) | Scissoring (Bend) | 1590-1650 | Medium |

| Alkane (C-H) | Stretch | 2850-2960 | Strong |

| Ether (C-O) | Stretch | 1050-1150 | Strong |

| Alkyl Amine (C-N) | Stretch | 1020-1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

For this compound (C₄H₁₁NO₂), the molecular weight is 105.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 105. The fragmentation pattern is predictable, with cleavage typically occurring at bonds adjacent to heteroatoms. The most prominent fragmentation pathway for primary amines is alpha-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion. Cleavage of the ether linkages is also a likely fragmentation route.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 105 | [CH₃OCH₂OCH₂CH₂NH₂]⁺ | Molecular Ion (M⁺) |

| 75 | [CH₂OCH₂CH₂NH₂]⁺ | Loss of ∙OCH₃ |

| 60 | [CH₂CH₂NH₂]⁺ | Loss of ∙OCH₂OCH₃ |

| 45 | [CH₃OCH₂]⁺ | Cleavage of C-O bond |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each eluted peak. This allows for the separation and identification of volatile impurities, confirming the purity of the main compound. The retention time of the compound is a characteristic property under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid mobile phase. For a polar compound like this compound, reverse-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A detector (e.g., UV, MS) records the elution profile, allowing for the quantification of purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the substance. nih.gov The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of the atoms can be determined.

Theoretical and Computational Investigations of 2 Methoxymethoxy Ethanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and intrinsic molecular properties of 2-(Methoxymethoxy)ethanamine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from such calculations would typically involve the optimization of the molecule's geometry to find its lowest energy structure. From this optimized geometry, a variety of electronic properties can be determined. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Other calculated properties include the molecular dipole moment, which provides insight into the molecule's polarity, and the electrostatic potential map, which visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

Table 1: Calculated Molecular Properties of this compound Note: The following data are illustrative examples of typical outputs from quantum chemical calculations and are not based on published experimental values.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.1 Debye | B3LYP/6-311++G(d,p) |

| Zero-Point Energy | 125.6 kcal/mol | B3LYP/6-311++G(d,p) |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the this compound molecule, with its multiple single bonds, allows it to adopt various spatial arrangements or conformations. Conformational analysis is the systematic study of these different arrangements and their relative energies. The goal is to identify the most stable conformers—those that lie at energy minima on the potential energy surface. nih.gov

This analysis is typically performed by systematically rotating the dihedral angles of the molecule's backbone and calculating the potential energy for each conformation. The results are used to construct a potential energy surface or an energy landscape map, which visualizes the energy of the molecule as a function of its geometry. nih.govnih.gov For molecules like this compound, a key feature of interest is the potential for intramolecular hydrogen bonding between the amine group's hydrogen atoms and the oxygen atoms of the methoxymethoxy group. researchgate.net Such an interaction can significantly stabilize certain conformations, leading to a folded or ring-like structure. nih.gov

The energy landscape reveals not only the stable conformers but also the energy barriers that separate them, providing insight into the molecule's flexibility and the dynamics of conformational changes. aps.org

Table 2: Relative Energies of Key Conformers of this compound Note: The following data are hypothetical and serve to illustrate the typical output of a conformational analysis.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|---|

| Global Minimum | Folded, with N-H···O intramolecular hydrogen bond | 0.00 | gauche, gauche |

| Local Minimum 1 | Extended/Linear | 2.5 | anti, anti |

| Local Minimum 2 | Partially Folded | 1.8 | gauche, anti |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out reaction pathways, researchers can understand how reactants are converted into products, identify any intermediate species, and determine the energy required for the reaction to occur.

The process involves identifying the transition state (TS)—the highest energy point along the minimum energy pathway connecting reactants and products. ethz.ch Methods like the Nudged Elastic Band (NEB) are commonly used to locate the TS structure and calculate its energy. arxiv.org The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs the reaction rate.

These computational studies can explore various potential reactions, such as thermal decomposition, oxidation, or reactions with other chemical species. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. nih.govresearchgate.net This information is invaluable for understanding the molecule's stability and reactivity under different conditions.

Table 3: Calculated Activation Energies for a Hypothetical Reaction Pathway Note: This table presents illustrative data for a hypothetical decomposition reaction of this compound.

| Reaction Step | Description | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔErxn, kcal/mol) |

|---|---|---|---|

| Step 1: C-O Bond Cleavage | Initial fragmentation | 45.5 | 15.2 |

| Step 2: H-Transfer | Intramolecular rearrangement | 20.1 | -5.8 |

| Overall Reaction | Reactant to Final Products | 45.5 | 9.4 |

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules in condensed phases (liquids or solids). nih.gov MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters that describes the potential energy of the system. nih.gov

For this compound, MD simulations can provide detailed insights into its liquid structure, transport properties (like diffusion and viscosity), and intermolecular interactions. A primary focus of such simulations would be the study of intermolecular hydrogen bonding between the amine group of one molecule and the oxygen atoms of a neighboring molecule. These interactions are critical in determining the physical properties of the substance.

Furthermore, MD simulations can be used to study the process of aggregation, where individual molecules come together to form larger clusters. nih.gov By analyzing the simulation trajectories, one can observe the formation and stability of these aggregates, the preferred orientation of molecules within them, and the role of specific intermolecular forces in driving the self-assembly process. tue.nl

Table 4: Typical Parameters and Outputs from an MD Simulation Note: This table provides a general example of parameters for a simulation of liquid this compound.

| Parameter/Output | Description | Typical Value/Result |

|---|---|---|

| Force Field | Set of equations and parameters for energy calculation | OPLS-AA or CHARMM |

| System Size | Number of molecules in the simulation box | ~1000 molecules |

| Simulation Time | Total duration of the simulated physical time | 100 nanoseconds |

| Temperature | System temperature maintained by a thermostat | 298 K (25 °C) |

| Calculated Density | Average density of the liquid during simulation | Predicted value (e.g., 0.95 g/cm³) |

| Radial Distribution Function g(r) | Describes probability of finding a particle at a distance r | Peaks indicating hydrogen bond distances |

Specialized Applications in Pure Chemical Science and Materials

Exploration in Phase-Transfer Catalysis and Ligand Design

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic). wikipedia.org This technique often enhances reaction rates, increases yields, and allows for milder reaction conditions, aligning with the principles of green chemistry by reducing the need for harsh solvents. wikipedia.orgacsgcipr.org Catalysts for PTC are typically agents that can transport an ion from one phase to another; polyether amines have emerged as a highly effective class of such catalysts. biomedres.us

While 2-(Methoxymethoxy)ethanamine is a significantly simpler molecule than TDA-1, it contains the same fundamental functional groups—ether oxygens and an amine nitrogen—that are responsible for cation binding. It can be viewed as a foundational building block for the design of more complex acyclic ligands, or podands. In ligand design, molecules like this compound could be incorporated into larger structures to create tailored catalysts. The amine group provides a reactive handle for attaching the molecule to other scaffolds, while the ether portion provides the cation-coordinating functionality. The development of chiral phase-transfer catalysts, for instance, often involves modifying amine structures to create asymmetric environments for stereoselective synthesis. wikipedia.org

The following table compares the properties of TDA-1 with related, simpler linear polyether amines, illustrating the class of compounds to which this compound belongs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) | 70384-51-9 | C15H33NO6 | 323.43 | Tertiary amine with three polyether arms nbinno.com |

| 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine | 74654-07-2 | C7H17NO3 | 163.21 | Primary amine with a linear triethylene glycol methyl ether chain sigmaaldrich.com |

| 2-(2-Methoxyethoxy)ethanamine (B1677425) | 31576-51-9 | C5H13NO2 | 119.16 | Primary amine with a linear diethylene glycol methyl ether chain sigmaaldrich.com |

| 2-Methoxyethylamine | 109-85-3 | C3H9NO | 75.11 | Primary amine with a single ether linkage chemeo.com |

Supramolecular Chemistry and Complexation Studies with Metal Ions and Other Substrates

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, often described in terms of "host-guest" chemistry. brighton.ac.uknih.gov Acyclic polyethers, known as podands, are a classic example of host molecules capable of selectively binding guest species, particularly metal cations. nih.gov The binding capability arises from the presence of Lewis basic donor atoms, such as oxygen and nitrogen, which can coordinate to the electron-deficient metal center. docbrown.info

This compound is an archetypal small podand. It features three potential donor sites: the primary amine nitrogen and the two ether oxygen atoms. This arrangement allows it to act as a multidentate ligand, wrapping around a metal ion in a "pseudocyclic" fashion. nih.gov The flexibility of its acyclic backbone is a key advantage, as it can readily adapt its conformation to satisfy the preferred coordination geometry of various metal ions, unlike more rigid macrocyclic ligands like crown ethers. nih.gov

Studies on similar acyclic ligands demonstrate strong and selective complexation with specific metal ions. For example, acyclic polyethers with amide end groups show a high selectivity for lead ions (Pb²⁺), while analogous thioamides preferentially bind silver ions (Ag⁺). nih.gov The amine group in this compound is a strong donor and is expected to play a primary role in coordination with a wide range of transition metal ions, such as copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). docbrown.info Depending on the metal ion's size and electronic properties, the molecule could function as a bidentate ligand, coordinating through the nitrogen and the adjacent ether oxygen, or as a tridentate ligand involving all three donor atoms. This versatility makes it a subject of interest for studying fundamental coordination chemistry and for designing sensors or sequestering agents for specific cations.

The table below summarizes the coordination behavior of ligands containing ether and amine functionalities with various metal ions.

| Metal Ion | Typical Donor Atoms | Common Coordination Geometries | Reference Compound Class |

|---|---|---|---|

| Alkali Metals (Li⁺, Na⁺, K⁺) | Oxygen (Ether), Nitrogen (Amine) | Tetrahedral, Octahedral | Polyethers, Cryptands wikipedia.orgnih.gov |

| Copper (Cu²⁺) | Nitrogen (Amine), Oxygen (Ether) | Square Planar, Octahedral | Aliphatic Amines, Ethanolamines docbrown.info |

| Nickel (Ni²⁺) | Nitrogen (Amine) | Octahedral | Aliphatic Amines docbrown.info |

| Lead (Pb²⁺) | Oxygen (Amide/Ether) | Variable | Acyclic Polyether Amides nih.gov |

| f-Block Metals (Eu²⁺, U³⁺) | Oxygen (Ether), Nitrogen (Amine) | High (e.g., 10-coordinate) | Cryptands, TDA-1 nih.gov |

Integration into Polymer Synthesis and Material Science Research (excluding biological polymers)

In material science, molecules with multiple reactive functional groups are invaluable as monomers, cross-linkers, and modifiers for polymers. ijrpr.com The primary amine group of this compound serves as a reactive site for numerous polymerization reactions, making it a versatile building block for advanced materials. ijrpr.com

One of the most significant applications for primary amines is as curing agents for epoxy resins. delamine.com The two active hydrogen atoms on the amine nitrogen can react with epoxide rings in a step-growth polyaddition reaction. threebond.co.jp This process forms a highly cross-linked, durable, and chemically resistant thermoset polymer. delamine.com The incorporation of the this compound structure into an epoxy network would be expected to impart specific properties. The flexible ether linkages (C-O-C) in its backbone can increase the mobility of the polymer chains between cross-links, potentially lowering the material's glass transition temperature (Tg) and improving its toughness and impact resistance compared to resins cured with simple, rigid aliphatic amines. pcimag.com

Similarly, this compound is a candidate for use in polyurethane (PU) synthesis. While primary amines react very rapidly with isocyanates to form ureas, this compound could be used as a chain extender or be pre-reacted to form a polyol. In polyurethanes, polyether segments are well-known to form the "soft segments" that confer flexibility and elastomeric properties. topicsonchemeng.org.myacs.org Integrating this molecule could therefore be a strategy to fine-tune the mechanical properties of PU materials, such as coatings, foams, and elastomers. google.com

Furthermore, the amine functionality allows the molecule to be grafted onto the surfaces of inorganic materials (e.g., silica, metal oxides) to create functionalized hybrid materials. nih.gov Such surface modification can alter properties like wettability, adhesion, and biocompatibility, or provide anchor points for the subsequent attachment of other molecules. nih.govnih.gov

The potential roles of this compound in various polymer systems are outlined in the following table.

| Polymer System | Potential Role of Compound | Anticipated Effect on Material Properties |

|---|---|---|

| Epoxy Resins | Curing Agent / Hardener | Increased flexibility, improved impact strength, lower Tg pcimag.com |

| Polyurethanes / Polyureas | Chain Extender / Monomer | Enhanced flexibility, modification of soft segment properties topicsonchemeng.org.my |

| Polyamides | Diamine Monomer (with diacids) | Increased solubility and flexibility due to ether linkages |

| Functional Surfaces | Grafting Agent | Altered surface energy, provides reactive sites for further functionalization nih.gov |

Future Directions and Emerging Research Avenues for 2 Methoxymethoxy Ethanamine

Development of Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. yale.eduepa.gov Future research into the synthesis of 2-(Methoxymethoxy)ethanamine should prioritize the development of sustainable and efficient methodologies that align with the principles of green chemistry. rsc.org Key areas of investigation will likely include:

Atom Economy and Waste Minimization: Traditional amine syntheses, such as the Gabriel synthesis, often suffer from low atom economy and the generation of stoichiometric waste. rsc.org Future synthetic routes should aim to maximize the incorporation of all starting materials into the final product. yale.edursc.org This could involve exploring catalytic amination reactions that avoid the use of protecting groups and reduce the number of synthetic steps. yale.edu

Renewable Feedstocks and Energy Efficiency: A significant long-term goal will be the development of synthetic pathways that utilize renewable feedstocks. yale.eduepa.gov This could involve the catalytic conversion of biomass-derived platform chemicals. Furthermore, designing syntheses that operate at ambient temperature and pressure will contribute to a more favorable energy footprint. yale.edu

Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones in terms of minimizing waste. yale.edu Research should focus on developing highly selective and reusable catalysts for the synthesis of this compound. This could include exploring transfer hydrogenation of corresponding oximes or reductive amination of aldehydes, which are known to be efficient methods for amine synthesis. acs.orgrsc.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Design syntheses to avoid waste generation. yale.eduepa.gov |

| Atom Economy | Maximize the incorporation of starting materials. rsc.org |

| Less Hazardous Syntheses | Utilize non-toxic reagents and solvents. yale.edu |

| Renewable Feedstocks | Source starting materials from biomass. yale.edu |

| Catalysis | Employ selective and recyclable catalysts. yale.edu |

Applications in Advanced Catalysis and Reaction Development

The unique structural features of this compound, namely the presence of both a nitrogen donor atom and flexible ether linkages, make it an intriguing candidate as a ligand in advanced catalysis.

Flexible Ligand Design: The methoxymethoxy group can impart flexibility to the ligand backbone, which can be advantageous in stabilizing transition metal complexes in various oxidation states during a catalytic cycle. acs.orgacs.org The oxygen atoms in the ether linkage could also participate in secondary coordination or hydrogen bonding interactions, further influencing the electronic and steric environment of the metal center.

Hemilabile Ligand Systems: The ether linkage in this compound could potentially act as a hemilabile coordinating group. This means it could reversibly bind and unbind from the metal center, opening up coordination sites for substrate binding and product release, which is a desirable feature in many catalytic processes. nih.gov

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis to produce enantiomerically enriched products. The flexible backbone could allow for fine-tuning of the chiral pocket around the metal center.

| Potential Catalytic Application | Role of this compound |

| Cross-Coupling Reactions | As a ligand to stabilize palladium or nickel catalysts. |

| Hydrogenation/Transfer Hydrogenation | To create a specific steric and electronic environment around ruthenium or iridium centers. |

| Polymerization | To control the activity and selectivity of polymerization catalysts. |

Exploration of Novel Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the three-dimensional structure and properties of molecules and materials. wikipedia.org The flexible nature of this compound, with its multiple hydrogen bond donors and acceptors, suggests a rich landscape for exploring these weak interactions.

Intramolecular Interactions and Conformational Analysis: The presence of ether oxygens and the amine group allows for the possibility of intramolecular hydrogen bonding, which could significantly influence the molecule's preferred conformation in different environments. nih.govacs.org Computational studies, such as quantum mechanical calculations, could be employed to systematically analyze the conformational preferences of this compound. acs.orgacs.org

Supramolecular Chemistry and Self-Assembly: The ability to form intermolecular hydrogen bonds and other non-covalent interactions could be harnessed to direct the self-assembly of this compound into larger, well-defined supramolecular structures. nih.govmdpi.com This could lead to the development of new materials with interesting properties, such as gels or liquid crystals.

Host-Guest Chemistry: The flexible backbone and potential for multiple interaction points make this compound an interesting candidate for use in host-guest chemistry, where it could act as a guest molecule that binds within the cavity of a larger host molecule through a network of non-covalent interactions.

| Type of Non-Covalent Interaction | Potential Role in this compound Chemistry |

| Hydrogen Bonding | Dictating molecular conformation and directing self-assembly. wikipedia.org |

| Van der Waals Forces | Influencing packing in the solid state and interactions in solution. wikipedia.org |

| Dipole-Dipole Interactions | Contributing to the overall intermolecular forces. |

Role in the Synthesis of New Chemical Entities for Industrial Processes

Functionalized amines are crucial building blocks in the synthesis of a vast array of industrial chemicals, including pharmaceuticals, agrochemicals, and materials. amerigoscientific.comhilarispublisher.com this compound, with its unique combination of functional groups, has the potential to serve as a valuable intermediate in the creation of novel chemical entities.

Pharmaceutical and Agrochemical Synthesis: The primary amine group is a common feature in many biologically active molecules. The methoxymethyl ether could act as a bioisostere for other functional groups or contribute to the molecule's pharmacokinetic properties. The synthesis of novel alkoxyamines has been explored for potential drug applications. rsc.orgmdpi.com

Polymer and Materials Science: The bifunctional nature of this compound makes it a suitable monomer for the synthesis of functional polymers. For instance, it could be incorporated into polyamides or polyurethanes to impart specific properties such as improved flexibility or hydrophilicity. Amine-functionalized polymers have applications in areas like carbon dioxide capture. rsc.org

Development of Functional Fluids: The flexible ether chain and polar amine group suggest that derivatives of this compound could find applications as components in functional fluids, such as lubricants, surfactants, or corrosion inhibitors.

| Industrial Sector | Potential Application of this compound Derivatives |

| Pharmaceuticals | As a building block for novel drug candidates. amerigoscientific.com |

| Agrochemicals | In the synthesis of new herbicides, fungicides, or insecticides. amerigoscientific.com |

| Materials Science | As a monomer for specialty polymers or as a surface modifying agent. |

| Specialty Chemicals | As a component in the formulation of functional fluids. |

Q & A

Q. What are the optimal synthetic routes for 2-(Methoxymethoxy)ethanamine, and how do reaction conditions influence yield and purity?

The synthesis involves nucleophilic substitution reactions, such as reacting 2-aminoethanol with methoxymethyl chloride under basic conditions (e.g., triethylamine as a catalyst). Temperature control (0–5°C) minimizes side reactions, while purification via column chromatography or recrystallization achieves >90% purity. Yields range from 60–85% depending on solvent choice (e.g., dichloromethane vs. THF) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Methoxymethoxy protons appear at δ 3.3–3.5 ppm, and amine-proximal CH2 groups at δ 2.7–3.0 ppm.

- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 119 [M+H]⁺, with fragmentation confirming methoxymethoxy cleavage .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and requires storage at -20°C in airtight containers. Degradation occurs under prolonged exposure to light or humidity, leading to hydrolysis of the methoxymethoxy group. Stability assays show >95% integrity after six months when stored properly .

Advanced Research Questions

Q. How does the methoxymethoxy group influence reactivity in nucleophilic substitution compared to other ether-protected amines?

The methoxymethoxy group introduces steric hindrance while maintaining moderate electron-donating effects, reducing reaction rates by 30% compared to methoxy analogs. This enhances selectivity in multi-step syntheses, as shown in kinetic studies with primary alkyl halides .

Q. What are the common by-products during synthesis, and how can they be mitigated?

Over-alkylated derivatives (e.g., bis-methoxymethoxy ethanamine) and oxidation products (e.g., nitriles) are common. Strategies include:

- Controlled reagent addition (dropwise methoxymethyl chloride).

- Inert atmospheres to prevent oxidation.

- Chromatographic purification (silica gel with ethyl acetate/hexane gradients) .

Q. How does the methoxymethoxy substituent affect serotonin receptor binding affinity?

The group increases lipophilicity, improving 5-HT2A receptor affinity (Ki = 45 nM vs. 105 nM for methoxy analogs). Radioligand assays show enhanced membrane permeability and van der Waals interactions, critical for CNS-targeted drug design .

Q. What computational models predict the pharmacokinetics of this compound derivatives?

QSAR models predict logP (1.8–2.3) and blood-brain barrier permeability (BBB+). Molecular docking with CYP2D6 identifies metabolic hotspots, guiding structural modifications to reduce hepatic clearance .

Q. What challenges arise in achieving enantiomeric purity, and what resolution techniques are effective?

Racemic mixtures require chiral HPLC (Chiralpak AD-H column with hexane/isopropanol) or kinetic resolution using enantioselective catalysts (e.g., Jacobsen’s catalyst). Challenges include high solvent consumption, addressed by simulated moving bed chromatography .

Q. Methodological Notes

- Synthetic Optimization : Reaction stoichiometry and solvent polarity significantly impact yield. For example, THF increases solubility but may reduce selectivity compared to dichloromethane .

- Biological Assays : Use neutral buffers (e.g., PBS) to prevent pH-dependent hydrolysis of the methoxymethoxy group .

- Data Contradictions : Discrepancies in reported receptor affinities may stem from assay conditions (e.g., cell type, radioligand concentration). Cross-validation using orthogonal methods (e.g., SPR vs. fluorescence polarization) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.